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Compound of Interest

Compound Name: Methyl 2-Methyl-4-nitrobenzoate

Cat. No.: B181074

For researchers, scientists, and professionals in drug development, precise analytical
characterization of chemical entities is paramount. Fourier-Transform Infrared (FTIR)
spectroscopy stands as a cornerstone technique for the elucidation of functional groups within
a molecule, providing a vibrational fingerprint that is both unique and informative. This guide
offers an in-depth FTIR analysis of methyl 2-methyl-4-nitrobenzoate, comparing its spectral
features with related structural analogs to provide a comprehensive understanding of its
vibrational characteristics.

The Vibrational Landscape of Methyl 2-Methyl-4-
nitrobenzoate

Methyl 2-methyl-4-nitrobenzoate is a multi-functionalized aromatic compound. Its structure
incorporates an ester group, a nitro group, and a methyl group attached to a benzene ring.
Each of these functional groups, and their relative positions on the aromatic ring, gives rise to
characteristic absorption bands in the infrared spectrum. Understanding these individual
contributions is key to interpreting the full spectrum of the molecule.

Key Functional Group Analysis

The principal functional groups that dictate the FTIR spectrum of methyl 2-methyl-4-
nitrobenzoate are:

e The Ester Group (-COOCHS3): This group is characterized by a strong carbonyl (C=0)
stretching vibration and two C-O stretching vibrations.[1]
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e The Nitro Group (-NO2): This group exhibits two distinct stretching vibrations: an asymmetric

and a symmetric stretch.[2]

e The Substituted Benzene Ring: The aromatic ring displays characteristic C-H and C=C

stretching and bending vibrations. The substitution pattern significantly influences the out-of-

plane C-H bending bands.[3]

o The Methyl Groups (-CHs): Both the ester methyl and the ring-substituted methyl group will

show characteristic C-H stretching and bending vibrations.[4]

A detailed breakdown of the expected absorption frequencies for these groups is presented

below.

Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
Carbonyl (C=0)
Ester 1715-1730 Strong
Stretch
Asymmetric C-O
~1250 Strong
Stretch
Symmetric C-O )
1000-1300 Medium-Strong
Stretch
) Asymmetric N-O
Nitro 1550-1475 Strong
Stretch
Symmetric N-O
1360-1290 Strong
Stretch
Aromatic Ring Aromatic C-H Stretch 3000-3100 Medium-Weak
Aromatic C=C Stretch 1450-1600 Medium-Weak
C-H Out-of-Plane
) 690-900 Strong
Bending
Methyl Aliphatic C-H Stretch 2850-2960 Medium
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Table 1: Expected FTIR Absorption Frequencies for Methyl 2-Methyl-4-nitrobenzoate.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of methyl 2-methyl-4-nitrobenzoate, it is
instructive to compare its expected spectrum with those of simpler, related molecules: methyl
benzoate, nitrobenzene, and toluene.

o Methyl Benzoate: The spectrum of methyl benzoate is dominated by the ester functional
group and the monosubstituted aromatic ring.[5] Key absorptions include a strong C=0
stretch around 1715-1730 cm~* and C-O stretches between 1000-1300 cm~1.[5][6] The
aromatic C-H and C=C stretches are also present.[5]

» Nitrobenzene: The defining features of the nitrobenzene spectrum are the strong asymmetric
and symmetric N-O stretching bands, typically observed around 1520 cm~?! and in the 1360-
1290 cm~1! range, respectively.[2][7]

o Toluene: The FTIR spectrum of toluene is characterized by aromatic and aliphatic C-H
stretching vibrations. The aromatic C-H stretches appear above 3000 cm~1, while the methyl
C-H stretches are found just below 3000 cm~1.[4][8] Characteristic aromatic C=C stretching
bands are also observed in the 1450-1600 cm~1 region.[3]

The spectrum of methyl 2-methyl-4-nitrobenzoate will be a composite of these features, with
shifts in peak positions due to the electronic effects of the combined substituents. For instance,
the electron-withdrawing nitro group can influence the position of the ester's carbonyl stretch.[9]
Furthermore, the 1,2,4-trisubstitution pattern on the benzene ring will give rise to a
characteristic pattern of C-H out-of-plane bending bands in the 900-690 cm~1 region, which is
diagnostic of the isomer.[3]
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Methyl 2-Methyl-4-nitrobenzoate

CoHoNOa

Key Fupétional Groups & Vibratio)

contains

Substituted Benzene Ring
C-H Stretch: >3000 cm™!
C=C Stretches: 1600-1450 cm™~*
C-H Bending: 900-690 cm !

Ester (-COOCH3z)
C=0 Stretch: ~1725 cm ™!
C-O Stretches: 1300-1000 cm™*

Nitro (-NOz2)
Asymm. Stretch: 1550-1475 cm™!
Symm. Stretch: 1360-1290 cm™t

Methyl (-CHs)
C-H Stretches: <3000 cm™!

Click to download full resolution via product page

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of methyl 2-methyl-4-nitrobenzoate is rich with information, providing a
clear signature of its constituent functional groups. The strong absorptions of the ester's
carbonyl group and the nitro group's N-O bonds are particularly prominent. By comparing its
spectrum to those of methyl benzoate, nitrobenzene, and toluene, the specific contributions of
each functional group and the influence of the substitution pattern on the aromatic ring can be
clearly discerned. This detailed analysis, grounded in the principles of vibrational spectroscopy,
Is essential for the unambiguous identification and characterization of this and other complex
organic molecules in a research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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